molecular formula C15H14O3 B2805950 2-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 209120-28-5

2-[(4-Methoxybenzyl)oxy]benzaldehyde

Cat. No.: B2805950
CAS No.: 209120-28-5
M. Wt: 242.274
InChI Key: GTPFNXXYWZBQBW-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.274. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactions and Synthesis

  • The compound is used in oxidation reactions, as seen in a study where methoxy substituted benzyl derivatives, including 4-methoxybenzyl derivatives, undergo oxidation forming benzaldehydes and other products (Lai, Lepage, & Lee, 2002).
  • It's also employed in the synthesis of anticancer compounds. A study showed that 2-[(4-methoxybenzyl)oxy]benzaldehyde and similar derivatives were tested for anticancer activity, demonstrating significant potential at certain concentrations (Lin et al., 2005).

Photocatalytic Applications

  • The compound is involved in photocatalytic oxidation processes. For instance, 4-methoxybenzyl alcohol, a related compound, was used in a study to demonstrate photocatalytic oxidation into corresponding aldehydes (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

  • This compound can be used in enzyme-catalyzed asymmetric C–C-bond formation, as seen in a study involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopic Studies

  • The compound has been a subject of spectroscopic studies, such as one that involved its synthesis and characterization using various spectroscopic techniques (Özay et al., 2013).

Photocatalytic Aerobic Oxidation

  • It is used in studies exploring photocatalytic aerobic oxidation reactions, like the selective oxidation of benzyl alcohol derivatives (Marotta et al., 2013).

Antiplasmodial Activity

  • There are studies on derivatives of 4-methoxybenzaldehyde for antiplasmodial activity testing, showing its potential in medical applications (Hadanu et al., 2010).

Oxime-Based Derivatives

  • The compound is also important in developing oxime-based derivatives targeting specific enzymes, highlighting its role in pharmaceutical research (Ciccone et al., 2022).

Photocatalytic Oxidation Efficiency

  • Studies have used related benzyl compounds to enhance photocatalytic oxidation efficiency, demonstrating its relevance in chemical processes (Cibulka, Vasold, & König, 2004).

Molecular Docking Investigations

  • 4-methoxybenzaldehyde, a similar compound, has been studied for its molecular docking behaviors and electronic properties, useful in pharmaceutical research (Ghalla, Issaoui, Bardak, & Atac, 2018).

NHC-Catalyzed Reactions

  • The compound is significant in studying mechanisms and stereoselectivity of NHC-catalyzed reactions involving benzaldehyde, providing insights into organic synthesis (Li, Zhang, & Li, 2020).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPFNXXYWZBQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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